2-(Cyclobutylmethyl)malonic acid
Overview
Description
2-(Cyclobutylmethyl)malonic acid is an organic compound with the molecular formula C8H12O4. It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a cyclobutylmethyl group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Malonic acid derivatives are known to play a vital role in the metabolism of fat and protein .
Mode of Action
It’s worth noting that malonic acid derivatives can participate in reactions analogous to those performed by vitamin k-dependent (vkd) carboxylase enzymes . These enzymes perform essential carboxylation of the side chain of glutamic acid residues in VKD proteins, resulting in γ-carboxyglutamic acid residues capable of Ca2+ coordination .
Biochemical Pathways
For instance, malonic acid is a crucial intermediate in the metabolism of fat and protein . It’s also involved in the biosynthesis of certain antibiotics, where it’s installed by a bacterial vitamin K-dependent (VKD) carboxylase orthologue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethyl)malonic acid typically involves the alkylation of malonic ester with cyclobutylmethyl bromide. The general steps are as follows:
Deprotonation: Malonic ester is deprotonated using a strong base such as sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion undergoes nucleophilic substitution with cyclobutylmethyl bromide to form the alkylated malonic ester.
Hydrolysis and Decarboxylation: The alkylated malonic ester is then hydrolyzed under acidic conditions to yield the corresponding malonic acid, followed by decarboxylation to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The key steps include:
- Large-scale deprotonation and alkylation reactions.
- Efficient hydrolysis and decarboxylation processes.
- Purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylmethyl)malonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and strong bases are typically used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
2-(Cyclobutylmethyl)malonic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential in drug development due to its unique structure.
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-Methylmalonic Acid: A derivative of malonic acid with a methyl group.
2-Ethylmalonic Acid: A derivative with an ethyl group.
2-Phenylmalonic Acid: A derivative with a phenyl group.
Comparison:
Structural Differences: The primary difference lies in the substituent attached to the methylene group. 2-(Cyclobutylmethyl)malonic acid has a cyclobutylmethyl group, while the others have simpler alkyl or aryl groups.
Reactivity: The presence of the cyclobutylmethyl group can influence the reactivity and steric properties of the compound, making it unique in certain reactions.
Properties
IUPAC Name |
2-(cyclobutylmethyl)propanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6(8(11)12)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFGISLZPBHJDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288251 | |
Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-67-9 | |
Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Cyclobutylmethyl)propanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801288251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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